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Compound of Interest

Compound Name: 5-Bromo-2-methoxyphenol

Cat. No.: B1267044 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
o-Methoxyphenol, also known as guaiacol, is a valuable building block in the synthesis of

various pharmaceuticals and other fine chemicals.[1] The bromination of o-methoxyphenol is a

key transformation that introduces a bromine atom onto the aromatic ring, enabling further

functionalization. The regioselectivity of this electrophilic aromatic substitution is influenced by

the directing effects of the hydroxyl and methoxy groups, as well as the reaction conditions

employed. This document provides detailed protocols for the bromination of o-methoxyphenol,

a summary of quantitative data from different methods, and a visual representation of the

experimental workflow.

Data Presentation
The following table summarizes quantitative data for different methods of brominating o-

methoxyphenol, providing a comparison of reagents, conditions, and outcomes.
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Brominatin
g Agent

Solvent
Catalyst/Ad
ditive

Product Yield (%) Reference
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Bromosuccini

mide (NBS)

Acetonitrile

Trifluoroaceti

c anhydride,

Potassium

tert-butoxide

5-Bromo-2-

methoxyphen

ol

90 [2]

N-

Bromosuccini

mide (NBS)

Toluene
Ammonium

Salt C1

ortho-

brominated

product

73-82 [3]

N-

Bromosuccini

mide (NBS)

Methanol

p-

Toluenesulfon

ic acid

(pTsOH)

ortho-

brominated

product

>86 [4]

Bromine (Br₂) -

Iron powder

(after

acetylation)

5-Bromo-2-

methoxyphen

ol

- [5]

Bromine (Br₂)
Isopropyl

acetate
-

4-Bromo-2-

methoxyphen

ol

99.1 (GC

result)
[6]

Experimental Protocols
Two detailed protocols for the bromination of o-methoxyphenol are provided below, utilizing N-

Bromosuccinimide (NBS) and molecular bromine (Br₂), respectively.

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile[2]

This protocol describes the synthesis of 5-bromo-2-methoxyphenol.

Materials:

o-Methoxyphenol (guaiacol)

Acetonitrile
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Trifluoroacetic anhydride

1 M Potassium tert-butoxide solution

N-Bromosuccinimide (NBS)

Dichloromethane

6 N aqueous Sodium hydroxide solution

Concentrated Hydrochloric acid

Brine (saturated aqueous NaCl solution)

Round-bottom flask

Magnetic stirrer

Addition funnel

Rotary evaporator

Separatory funnel

Procedure:

Dissolve 5.0 g (0.04 mol) of o-methoxyphenol in 50 ml of acetonitrile in a round-bottom flask

at ambient temperature.

Add 6.2 ml (1.1 eq.) of trifluoroacetic anhydride to the solution and stir for 5 minutes.

Slowly add 4.0 ml (0.1 eq.) of 1 M potassium tert-butoxide. Stir the resulting mixture for 45

minutes.

Prepare a solution of 7.83 g (1.1 eq.) of N-bromosuccinimide in 50 ml of acetonitrile and add

it slowly to the reaction mixture via an addition funnel.

Stir the orange-colored solution for 24 hours.
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Remove the solvent using a rotary evaporator.

Suspend the residue in 50 ml of dichloromethane.

Add 20 ml of a 6 N aqueous sodium hydroxide solution. Separate and discard the organic

layer.

Acidify the aqueous basic layer with concentrated hydrochloric acid to a pH of 2.

Extract the acidic aqueous layer with 50 ml of dichloromethane.

Wash the separated organic layer with brine and concentrate it on a rotary evaporator to

obtain the desired product.

Protocol 2: Ortho-Bromination using N-Bromosuccinimide (NBS) in Toluene[3]

This protocol is designed for the selective ortho-bromination of 4-substituted guaiacol

derivatives.

Materials:

4-substituted o-methoxyphenol derivative (e.g., 4-ethyl guaiacol)

N-Bromosuccinimide (NBS)

Ammonium salt organocatalyst (C1)

Anhydrous toluene

Sodium bicarbonate (NaHCO₃) solution

Ethyl acetate (EtOAc)

Water

Saturated brine

Oven-dried 10 mL glass vial
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Magnetic stirrer

Procedure:

In an oven-dried 10 mL glass vial, combine the 4-substituted guaiacol (0.5 mmol), NBS (265

mg, 1.5 mmol), and the ammonium salt C1 (3.5 mg, 0.025 mmol).

Add 5 mL of anhydrous toluene to the vial.

Stir the mixture at 0 °C for 30 minutes.

After the reaction is complete, quench the mixture with 5 mL of NaHCO₃ solution.

Extract the product with EtOAc (3 x 5 mL).

Wash the combined organic phase with water (2 x 10 mL) and then with saturated brine (2 x

10 mL).

Dry the organic phase and concentrate to yield the ortho-brominated product.

Mandatory Visualization
The following diagram illustrates the general experimental workflow for the bromination of o-

methoxyphenol.

Reaction Setup Bromination Reaction Work-up and Purification Final Product

Start Dissolve o-Methoxyphenol
in Solvent

Add Catalyst/
Additives

Add Brominating Agent
(e.g., NBS or Br2)

Stir at
Specified Temperature Quench Reaction Extract with

Organic Solvent Wash Organic Layer Dry and Concentrate Purify Product
(e.g., Chromatography) Brominated o-Methoxyphenol

Click to download full resolution via product page

Caption: Experimental workflow for the bromination of o-methoxyphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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